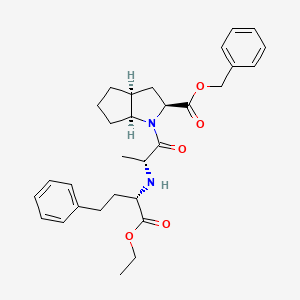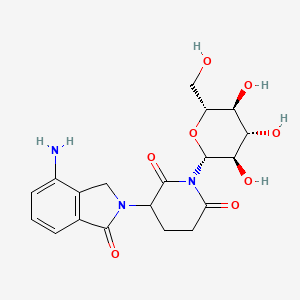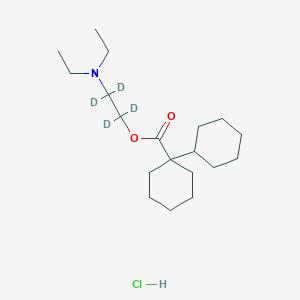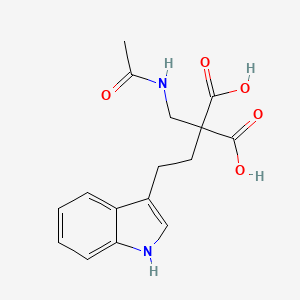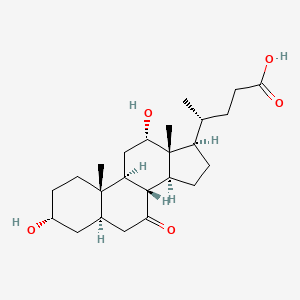
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H38O5. It is a 7-oxo steroid and a conjugate acid of 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate . This compound is known for its role in the metabolism of bile acids and has been studied for its various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid typically involves the oxidation of deoxycholic acid. One common method is the use of sodium hypochlorite (NaOCl) as an oxidizing agent under controlled temperature conditions . The reaction is carried out at low temperatures, around -15°C, and the pH is adjusted using acetic acid. Methanol is often used as a solvent in this process .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The crude product is often purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetic acid.
Major Products Formed
Oxidation Products: Various oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Ester and ether derivatives.
Aplicaciones Científicas De Investigación
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related conditions.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
The mechanism of action of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The compound’s effects are mediated through pathways involving bile acid transporters and nuclear receptors .
Comparación Con Compuestos Similares
Similar Compounds
7-Ketodeoxycholic Acid: Another bile acid derivative with similar structural features.
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid: A closely related compound with a different oxidation pattern.
Cholic Acid: A primary bile acid with three hydroxyl groups.
Uniqueness
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is unique due to its specific oxidation pattern at the 7-position, which imparts distinct biological activities and chemical reactivity compared to other bile acids .
Propiedades
Fórmula molecular |
C24H38O5 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 |
Clave InChI |
RHCPKKNRWFXMAT-SJPJTCPHSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


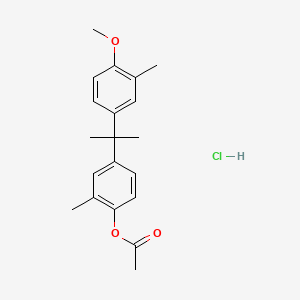
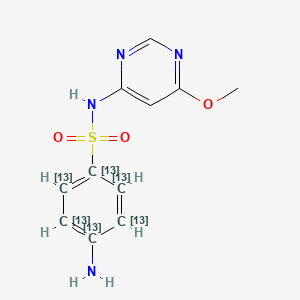
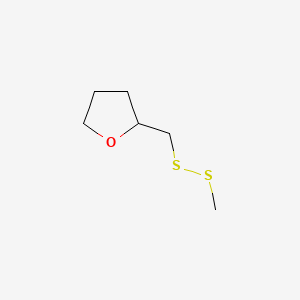
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
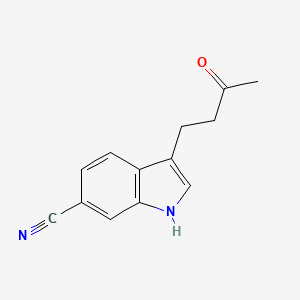
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
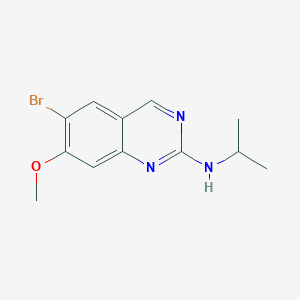
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
